molecular formula C9H9FOS B13647050 3-((4-Fluorophenyl)thio)propanal

3-((4-Fluorophenyl)thio)propanal

Cat. No.: B13647050
M. Wt: 184.23 g/mol
InChI Key: FERZLRRBIZLLMC-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)thio)propanal is a synthetic building block featuring a fluorophenyl group linked to a propanal chain via a thioether bridge. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The fluorine atom on the phenyl ring can be used to modulate the electronic properties and metabolic stability of target molecules, a strategy commonly employed in drug discovery . The reactive aldehyde group allows for further chemical transformations, including nucleophilic additions or reductive aminations, to create more complex structures. Researchers utilize this compound in the synthesis of novel chemical entities, particularly in developing potential pharmacologically active molecules. The (4-fluorophenyl)thio moiety is a significant functional group in medicinal chemistry, as evidenced by its presence in compounds studied for their interactions with biological targets such as tubulin . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2

InChI Key

FERZLRRBIZLLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Fluorophenyl Thio Propanal and Its Precursors

Established Routes to the 3-Thiopropanal Scaffold

Traditional methods for building the 3-thiopropanal framework often rely on well-understood, stepwise nucleophilic reactions and functional group manipulations.

Nucleophilic Thioether Formation Strategies with Fluorinated Precursors

The formation of the aryl thioether bond is a critical step in the synthesis of 3-((4-fluorophenyl)thio)propanal. A primary and established strategy involves the nucleophilic attack of a sulfur-based nucleophile on a suitable electrophile. In this context, the most direct nucleophilic precursor is 4-fluorothiophenol (B130044). nih.gov This compound's thiol group (S-H) is acidic and can be deprotonated by a base to form the corresponding thiolate anion (4-fluorophenylthiolate). masterorganicchemistry.com This thiolate is a potent nucleophile.

The most common reactions for this purpose are nucleophilic substitution (SN2) and Michael additions. acsgcipr.org

SN2 Reaction: The 4-fluorophenylthiolate can react with a three-carbon electrophile containing a good leaving group at the 3-position, such as 3-chloropropanal (B96773) or 3-bromopropanal. The thiolate displaces the halide to form the desired thioether linkage.

Michael Addition: A highly effective method involves the conjugate addition of 4-fluorothiophenol to an α,β-unsaturated aldehyde, most commonly acrolein (propenal). google.comgoogle.com This reaction, often catalyzed by a base, directly yields the this compound skeleton. This approach is atom-economical and directly installs both the thioether and the propanal functionalities in a single step.

In some cases, protected thiol precursors are used, especially if the thiol is prone to oxidation or is volatile. acsgcipr.org These can be deprotected in situ to generate the reactive nucleophile. acsgcipr.org

Aldehyde Group Introduction and Manipulation in Propanal Derivatives

The aldehyde functional group is highly reactive and can be sensitive to various reaction conditions. ncert.nic.in Therefore, its introduction and manipulation require careful planning.

Several strategies exist for incorporating the propanal chain:

Direct Thiol Addition to Acrolein: As mentioned, the Michael addition of 4-fluorothiophenol to acrolein is a direct and efficient route that simultaneously forms the C-S bond and establishes the 3-thiopropanal structure. google.comgoogle.com

Use of Protected Aldehydes: To circumvent the reactivity of the aldehyde during the thioether formation step, a protected propanal derivative can be used. For instance, 4-fluorothiophenol can be reacted with acrolein diethyl acetal. nih.gov The resulting thioether-acetal can then be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This two-step process offers milder conditions for sensitive substrates.

Oxidation of a Precursor Alcohol: An alternative route involves the synthesis of the corresponding alcohol, 3-((4-fluorophenyl)thio)propan-1-ol. This alcohol can be prepared by reacting 4-fluorothiophenol with a suitable three-carbon epoxide or a 3-halo-1-propanol. The final step is the selective oxidation of the primary alcohol to the aldehyde using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation.

Hydroformylation: On an industrial scale, aldehydes are often synthesized via hydroformylation, which involves the addition of carbon monoxide and hydrogen across an alkene double bond. wikipedia.org While less common for laboratory-scale synthesis of a specific molecule like this, a precursor alkene could theoretically be converted to the desired aldehyde.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer greater efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Organocatalysis in Thioether-Containing Aldehyde Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative to traditional catalysis. nsf.gov While direct organocatalytic synthesis of this compound is not widely documented, related transformations highlight the potential of this approach. For instance, organocatalytic methods have been developed for the synthesis of thioesters from aldehydes and thiols. nsf.govrsc.org Furthermore, photochemical organocatalytic methods have been reported for the synthesis of thioethers from alcohols and aryl chlorides, using simple organic molecules as both a sulfur source and a photocatalyst. nih.govresearchgate.net These strategies, which often proceed under mild conditions, could potentially be adapted for the target molecule. Aldehydes themselves can also serve as organocatalysts in certain transformations, such as hydroaminations and hydrations, showcasing their versatile reactivity. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Aryl-Thioether Linkages

Transition metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for forming aryl-thioether bonds. thieme-connect.dethieme-connect.com These reactions typically involve the coupling of an aryl (pseudo)halide with a thiol. thieme-connect.com For the synthesis of this compound, this would entail reacting a derivative of 4-fluorobenzene with a synthon for 3-mercaptopropanal.

Key catalytic systems include:

Palladium-Catalysis: The Buchwald-Hartwig amination protocol has been successfully extended to C-S bond formation. These reactions utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with thiols. thieme-connect.de This method is known for its broad substrate scope and functional group tolerance.

Copper-Catalysis: Copper-catalyzed Ullmann-type couplings are a classical and cost-effective alternative to palladium-based systems. acsgcipr.org Modern iterations use ligands to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. rsc.org Copper catalysis is particularly attractive for large-scale synthesis due to the lower cost and toxicity of copper compared to palladium. rsc.org

Nickel-Catalysis: Nickel, being more abundant and economical than palladium, has gained significant traction in cross-coupling reactions. thieme-connect.com Nickel-based catalysts have been developed for C-S coupling, often showing high efficiency for the activation of less reactive aryl chlorides. thieme-connect.com

These catalytic methods offer a powerful alternative to SNAr reactions, especially for aryl halides that are not sufficiently electron-deficient. thieme-connect.comacsgcipr.org

Interactive Table: Comparison of Transition Metal-Catalyzed Aryl-Thioether Formation
Catalyst System Metal Typical Precursors Ligands Conditions Advantages
Buchwald-Hartwig Palladium (Pd) Aryl halides (Br, Cl), Triflates + Thiols Phosphine-based (e.g., Josiphos, Xantphos) Base (e.g., NaOtBu), 80-110 °C Broad scope, high functional group tolerance thieme-connect.de
Ullmann-type Copper (Cu) Aryl halides (I, Br) + Thiols Diamines, Phenanthrolines, Oxalic diamides Base (e.g., K₂CO₃, Cs₂CO₃), 60-140 °C Low cost, effective for electron-poor halides rsc.org
Nickel-Catalyzed Nickel (Ni) Aryl halides (Cl, Br, I) + Thiols N-heterocyclic carbenes (NHCs), Phosphines Base, reducing conditions may be needed Economical, activates aryl chlorides thieme-connect.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. und.edu In the context of synthesizing this compound, several sustainable strategies are being explored.

Use of Greener Solvents: A significant effort has been made to replace hazardous dipolar aprotic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several catalytic C-S bond-forming reactions have been successfully performed in aqueous media, sometimes eliminating the need for any surfactant. acsgcipr.orgrsc.orgjlu.edu.cn

Catalyst Choice: There is a strong push to replace precious metal catalysts like palladium with catalysts based on more abundant and less toxic earth-abundant metals such as copper, nickel, or iron. acsgcipr.org Furthermore, developing metal-free catalytic systems, such as those in organocatalysis, is a key goal. nsf.govresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. The Michael addition of 4-fluorothiophenol to acrolein is an excellent example of an atom-economical reaction.

Avoiding Hazardous Reagents: Modern methods aim to avoid the use of highly toxic or unstable reagents. For example, thiol-free protocols for synthesizing thioethers are being developed, where a more stable compound acts as the sulfur source. nih.govresearchgate.net

Energy Efficiency: The development of catalytic reactions that proceed under milder conditions (lower temperature and pressure) reduces energy consumption. Microwave-assisted synthesis has also been shown to decrease reaction times significantly. nih.gov

C-H Activation: An emerging strategy involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like aryl halides, thereby reducing the number of synthetic steps and waste generation. researchgate.netnih.gov


Solvent-Free and Aqueous Medium Reactions

The push towards green chemistry has driven research into minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents. For the synthesis of this compound, this involves exploring solvent-free conditions or replacing traditional organic solvents with water.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal in green synthesis. Such reactions are often conducted by heating the mixture of reactants (4-fluorothiophenol and acrolein) in the presence of a catalyst, a process sometimes referred to as a "melt" reaction. This approach can lead to higher reaction rates, simplified workup procedures, and reduced chemical waste. researchgate.netrsc.org While specific studies on the solvent-free synthesis of this compound are not extensively documented, the principle has been successfully applied to analogous reactions, such as the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles with high yields under melt conditions. researchgate.net

Aqueous Medium Reactions: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Performing the thio-Michael addition in an aqueous medium can be challenging due to the potential low solubility of the organic reactants. However, the reaction can be facilitated by catalysts that are effective in water. The reaction is often reversible and can be catalyzed by either a base or a nucleophile. wikipedia.orgrsc.org

Ionic Liquids as Reaction Media: Ionic liquids (ILs) have emerged as a viable alternative to conventional solvents. They are non-volatile, thermally stable, and can be designed to dissolve a wide range of reactants. Research on the Michael addition of thiophenols to α,β-unsaturated enones in ionic liquids like [bmim]PF6 has shown that these reactions can proceed to give high yields in short reaction times. nih.gov Notably, in some cases, the ionic liquid itself can promote the reaction, negating the need for an additional catalyst. nih.gov

Reaction MediumTypical ConditionsKey AdvantagesPotential ChallengesRelevant Findings for Analogous Systems
Solvent-Free (Neat)Thermal (heating reactants together)High atom economy, reduced waste, simple workupPotential for side reactions at high temperaturesHigh-yield synthesis of benzothiazoles via melt reaction of 2-aminothiophenol and aldehydes. researchgate.net
Aqueous MediumRoom temperature or gentle heating with catalystEnvironmentally benign, non-flammable, low costLow solubility of organic reactantsThiol-Michael additions are known to proceed in water, often facilitated by a base or nucleophilic catalyst. wikipedia.org
Ionic Liquid ([bmim]PF6)Room temperature, with or without organocatalystNon-volatile medium, potential for catalyst recyclingHigh cost and viscosity of ionic liquidsHigh yields for thiophenol addition to chalcones; reaction can proceed without an added catalyst. nih.gov

Catalyst Reuse and Recovery in Scalable Synthesis

For a synthetic process to be economically and environmentally viable on a large scale, the ability to recover and reuse the catalyst is paramount. This is typically achieved by using heterogeneous catalysts—catalysts that exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.

Heterogeneous Acid Catalysts: Solid-supported acid catalysts are highly effective for promoting thio-Michael additions. One such example is fluoroboric acid adsorbed on silica (B1680970) gel (HBF4–SiO2). This system has been reported as a highly efficient and reusable heterogeneous catalyst for the addition of thiols to α,β-unsaturated carbonyl compounds. researchgate.net The solid nature of the catalyst allows for simple recovery via filtration after the reaction is complete. It can then be washed, dried, and reused in subsequent batches with minimal loss of activity, making it ideal for scalable industrial processes.

Recoverable Organocatalysts: Organocatalysts, such as amines and phosphines, are also effective for the thiol-Michael reaction. researchgate.net To make these catalysts reusable, they can be anchored to a solid support, such as a polymer resin or silica. For instance, organocatalysts like L-proline or various amine-based catalysts, which have been shown to be effective for Michael additions, could be immobilized. nih.gov While specific examples for the synthesis of this compound are not detailed in the literature, this strategy is a well-established method for catalyst heterogenization and reuse.

Palladium Catalyst Recovery in Analogous Syntheses: In related syntheses of propanal derivatives, such as for the drug Cinacalcet, palladium catalysts are used. nih.gov Although the reaction type (Mizoroki–Heck coupling) is different, the principle of catalyst recovery is highly relevant. In these processes, the palladium catalyst used in the reaction can be efficiently recovered at the end of the process by precipitation onto a support like alumina (B75360) (Al2O3). The recovered Pd/Al2O3 catalyst can then be reused in subsequent reaction cycles, demonstrating a practical application of catalyst recycling in the synthesis of structurally similar intermediates. nih.gov

Catalyst SystemCatalyst TypeMethod of RecoveryKey AdvantagesReported Application
HBF4–SiO2Heterogeneous Acid CatalystFiltrationHigh efficiency, operational simplicity, reusability.Thia-Michael addition to α,β-unsaturated carbonyl compounds. researchgate.net
Immobilized OrganocatalystsHeterogeneous OrganocatalystFiltrationAvoids metal contamination, mild reaction conditions.General principle for Michael additions; L-proline and other amines can be immobilized. nih.gov
Pd/Al2O3Heterogeneous Metal CatalystPrecipitation and FiltrationEfficient recovery and reuse of precious metal catalyst.Used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, an intermediate for Cinacalcet. nih.gov

Chemical Transformations and Reactivity Profiling of 3 4 Fluorophenyl Thio Propanal

Aldehyde-Centric Reactions of the Propanal Moiety

The aldehyde functional group in 3-((4-Fluorophenyl)thio)propanal is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Diverse Nucleophilic Addition Pathways (e.g., Acetals, Imines)

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of various derivatives, such as acetals and imines, which can serve as protecting groups or as intermediates for further synthetic elaborations.

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding acetal. libretexts.orgopenstax.orglibretexts.org This reaction is reversible and is often used to protect the aldehyde functionality during reactions that would otherwise affect it. libretexts.org The use of a diol, such as ethylene glycol, results in the formation of a more stable cyclic acetal. libretexts.org

Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically carried out with the removal of water to drive the equilibrium towards the product. Imines are important intermediates in the synthesis of nitrogen-containing compounds.

Table 1: Nucleophilic Addition Reactions of this compound
ReactantReagentProductReaction Type
This compoundMethanol (CH₃OH) in the presence of an acid catalyst1,1-dimethoxy-3-((4-fluorophenyl)thio)propaneAcetal Formation
This compoundEthylene glycol (HOCH₂CH₂OH) in the presence of an acid catalyst2-(2-((4-fluorophenyl)thio)ethyl)-1,3-dioxolaneCyclic Acetal Formation
This compoundAniline (C₆H₅NH₂)N-(3-((4-fluorophenyl)thio)propylidene)anilineImine Formation

Controlled Oxidation and Reduction Processes

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the thioether linkage under controlled conditions.

Oxidation: Mild oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 3-((4-fluorophenyl)thio)propanoic acid. This transformation is a fundamental process in organic synthesis, providing access to a variety of carboxylic acid derivatives.

Reduction: The aldehyde can be readily reduced to the primary alcohol, 3-((4-fluorophenyl)thio)propan-1-ol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is a common method for the synthesis of alcohols.

Table 2: Oxidation and Reduction of the Propanal Moiety
Starting MaterialReagent/ConditionProductTransformation
This compoundMild oxidizing agent (e.g., Tollens' reagent, PCC)3-((4-fluorophenyl)thio)propanoic acidOxidation
This compoundReducing agent (e.g., NaBH₄, LiAlH₄)3-((4-fluorophenyl)thio)propan-1-olReduction

Condensation Reactions for Complex Scaffold Assembly

The presence of α-hydrogens in the propanal moiety allows this compound to participate in condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, which are powerful tools for the formation of carbon-carbon bonds and the construction of complex molecular architectures.

Aldol Condensation: In the presence of a base or acid catalyst, this compound can undergo self-condensation or a crossed-aldol condensation with other enolizable carbonyl compounds. researchgate.net These reactions lead to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes after dehydration.

Knoevenagel Condensation: this compound can react with compounds containing an active methylene group, such as malonic acid derivatives, in the presence of a weak base. This condensation is a versatile method for the synthesis of substituted alkenes. sigmaaldrich.com

Table 3: Condensation Reactions for Scaffold Assembly
Reaction TypeReactantsPotential Product
Self-Aldol CondensationThis compound (2 equivalents)3-hydroxy-2-(2-((4-fluorophenyl)thio)ethyl)-5-((4-fluorophenyl)thio)pentanal
Crossed-Aldol CondensationThis compound and Acetone5-hydroxy-5-methyl-3-((4-fluorophenyl)thio)hexan-2-one
Knoevenagel CondensationThis compound and Diethyl malonateDiethyl 2-(3-((4-fluorophenyl)thio)propylidene)malonate

Reactivity at the Thioether Linkage

The sulfur atom of the thioether linkage in this compound is nucleophilic and can be oxidized to higher oxidation states or participate in carbon-carbon bond-forming reactions.

Oxidation to Sulfoxides and Sulfones: Synthetic Applications and Mechanistic Insights

The thioether can be selectively oxidized to a sulfoxide and further to a sulfone. These oxidized derivatives have distinct chemical properties and are valuable intermediates in organic synthesis. For instance, the oxidation of thioethers is a key step in the synthesis of the antiandrogen drug Bicalutamide. epo.org

Oxidation to Sulfoxide: The oxidation of the thioether to a sulfoxide, 3-((4-fluorophenyl)sulfinyl)propanal, can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether with a stronger oxidizing agent yields the corresponding sulfone, 3-((4-fluorophenyl)sulfonyl)propanal. Sulfones are stable compounds with applications in medicinal chemistry and materials science. researchgate.net

Table 4: Oxidation of the Thioether Linkage
Starting MaterialReagent/ConditionProductOxidation State of Sulfur
This compoundControlled oxidation (e.g., H₂O₂, m-CPBA)3-((4-fluorophenyl)sulfinyl)propanalSulfoxide
This compound or 3-((4-fluorophenyl)sulfinyl)propanalStrong oxidation (e.g., excess H₂O₂, KMnO₄)3-((4-fluorophenyl)sulfonyl)propanalSulfone

Sulfur-Mediated Carbon-Carbon Bond Formation

The thioether functionality can be exploited for the formation of new carbon-carbon bonds through various synthetic strategies, often involving the generation of a sulfur ylide or a Pummerer rearrangement intermediate.

Sulfur Ylide Formation: The thioether can be converted into a sulfonium salt by reaction with an alkyl halide. Subsequent treatment with a strong base can generate a sulfur ylide. Sulfur ylides are nucleophilic species that react with carbonyl compounds, including aldehydes and ketones, to form epoxides or alkenes. libretexts.orgnih.gov

Pummerer Rearrangement: The corresponding sulfoxide, 3-((4-fluorophenyl)sulfinyl)propanal, can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride. wikipedia.orgorganicreactions.org This reaction involves the conversion of the sulfoxide into an α-acyloxy thioether, which can then be used in subsequent carbon-carbon bond-forming reactions.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

The exploration was intended to focus on the nuanced effects of the fluorine atom and the phenyl ring on the compound's reactivity, particularly concerning the aldehyde and thioether functional groups. However, a comprehensive search of scholarly articles, academic papers, and patents did not yield specific experimental or computational data for this compound. Consequently, a detailed discussion on its reactivity profile, supported by direct research findings, cannot be provided at this time.

General chemical principles suggest that the 4-fluorophenyl group would exert a significant influence on the molecule's properties. The fluorine atom, being highly electronegative, would participate in inductive electron withdrawal, while the phenyl ring could engage in resonance effects. These electronic factors would invariably modulate the reactivity of the adjacent thioether and the distal aldehyde group.

Similarly, in the context of asymmetric transformations, the steric and electronic nature of the 4-fluorophenylthio substituent would be expected to play a crucial role in directing the stereochemical outcome of reactions. Investigations into analogous β-thioether aldehydes often reveal complex stereocontrol elements, where the sulfur-containing moiety can influence the facial selectivity of nucleophilic attack on the aldehyde. However, without specific studies on this compound, any analysis remains speculative.

The absence of specific research on this compound limits the ability to provide a detailed and empirically supported article as per the requested outline. Further experimental and theoretical studies are necessary to fully characterize the chemical behavior of this compound and to elucidate the precise nature of the electronic and stereochemical effects imparted by its 4-fluorophenyl group.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Thio Propanal and Its Research Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3-((4-Fluorophenyl)thio)propanal. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses for Structural Proof

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be anticipated for the aldehyde, the two methylene groups, and the aromatic protons. The aldehyde proton (-CHO) would appear as a triplet in the downfield region (around 9.7-9.8 ppm) due to coupling with the adjacent methylene protons. The methylene group adjacent to the aldehyde (α-CH₂) would likely resonate around 2.8 ppm as a triplet of doublets, being coupled to both the aldehyde proton and the other methylene group. The methylene group attached to the sulfur atom (β-CH₂) is expected around 3.2 ppm as a triplet. The aromatic protons of the 4-fluorophenyl group would present a characteristic AA'BB' system, appearing as two multiplets or triplets of apparent doublets in the aromatic region (approximately 7.0-7.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the carbon framework of the molecule. The most downfield signal would correspond to the aldehydic carbon, expected around 200 ppm. The methylene carbons would appear in the aliphatic region, with the α-carbon around 45 ppm and the β-carbon (attached to sulfur) around 30 ppm. The aromatic carbons would show four distinct signals. The carbon atom bonded to fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF) and resonate around 162 ppm. The carbon atom bonded to sulfur (C-S) would be found near 130 ppm. The other two aromatic carbons would appear at approximately 134 ppm and 116 ppm, with the latter showing a two-bond C-F coupling (²JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would display a single resonance for the fluorine atom on the phenyl ring, confirming its presence and chemical environment. The chemical shift would be expected in the typical range for an aryl fluoride.

Illustrative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
CHO 9.75 t 200.5
α-CH₂ 2.80 td 45.2
β-CH₂ 3.20 t 29.8
Ar-H (ortho to S) 7.45 m 134.1
Ar-H (ortho to F) 7.05 m 116.3
Ar-C-S - - 129.5

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would show a clear correlation between the aldehyde proton and the α-CH₂ protons, and between the α-CH₂ and β-CH₂ protons, confirming the propanal chain's integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would definitively assign the ¹³C signals for the two methylene groups and the aromatic CH groups based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the aldehyde proton to the α-carbon and β-carbon, and from the β-CH₂ protons to the aromatic carbon attached to the sulfur. These correlations would firmly establish the connection between the thioether and propanal moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could provide insights into the preferred conformation of the flexible propanal chain relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉FOS), the exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated value to confirm the molecular formula with high confidence.

Hypothetical HRMS Data

Formula Calculated Exact Mass [M+H]⁺ Measured Exact Mass [M+H]⁺

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FTIR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak for the aldehyde carbonyl (C=O) stretch would be prominent. The aldehyde C-H stretch typically appears as two weak bands. The spectrum would also show absorptions corresponding to aromatic C-H and C=C stretching, as well as the C-F and C-S stretching vibrations.

Illustrative FTIR Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2820, 2720
Aldehyde C=O Stretch 1725
Aromatic C=C Stretch 1590, 1490
Aromatic C-F Stretch 1230

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Since this compound is likely an oil at room temperature, this technique would require the preparation of a stable, crystalline derivative (e.g., an oxime, hydrazone, or a metal complex).

Determination of Solid-State Molecular Conformation

If a suitable single crystal of a derivative could be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. rsc.orgresearchgate.net This information would unequivocally establish the molecular conformation in the crystal lattice. It would reveal the orientation of the 4-fluorophenyl ring with respect to the thioether linkage and the conformation of the propanal side chain. This technique offers an unparalleled level of structural detail, confirming the connectivity and stereochemistry in a definitive manner. nih.gov

Computational and Theoretical Investigations of 3 4 Fluorophenyl Thio Propanal

Electronic Structure and Conformation Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost, making it a suitable tool for studying medium-sized organic molecules like 3-((4-Fluorophenyl)thio)propanal. DFT calculations can elucidate the molecule's geometry, electronic distribution, and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide insights into the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors are valuable in predicting how this compound might interact with other reagents.

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations (Note: These are representative values based on similar compounds and not from a specific study on this molecule.)

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE)5.62
Ionization Potential (I)6.85
Electron Affinity (A)1.23
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Chemical Softness (S)0.18
Electrophilicity Index (ω)2.91

The flexibility of the thioether and propanal side chain in this compound allows for multiple conformations. Conformational analysis using DFT can identify the most stable conformers (energy minima) and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.

For this compound, the key dihedral angles to investigate would be around the C-S and C-C bonds of the side chain. By systematically rotating these bonds and optimizing the geometry at each step, a conformational landscape can be generated. The resulting low-energy conformers can then be used for further analysis of the molecule's properties and reactivity. This analysis is crucial as different conformers can exhibit different chemical behaviors.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the reaction pathways and the factors that control selectivity.

For a molecule like this compound, which possesses multiple reactive sites (the aldehyde group, the sulfur atom, and the aromatic ring), computational methods can predict the selectivity of various chemical transformations. For instance, in a nucleophilic addition to the carbonyl group, DFT calculations can be used to model the approach of the nucleophile and determine the most favorable reaction pathway. By comparing the activation energies for different possible reactions, the major product can be predicted.

Many reactions involving aryl thioethers are catalyzed by transition metals. DFT calculations can be employed to elucidate the entire catalytic cycle of a reaction involving this compound. This involves modeling each step of the cycle, including oxidative addition, ligand exchange, migratory insertion, and reductive elimination. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified, providing valuable insights for optimizing reaction conditions.

Prediction and Validation of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Predicted NMR spectra can aid in the structural elucidation of this compound and its reaction products.

Infrared (IR) Spectroscopy: DFT can be used to calculate the vibrational frequencies of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are representative values based on similar compounds and not from a specific study on this molecule.)

Spectroscopic TechniquePredicted Data
1H NMR (ppm)Aromatic protons: 7.0-7.5; -CH2-S-: 2.9-3.1; -CH2-CHO: 2.7-2.9; -CHO: 9.7-9.8
13C NMR (ppm)C=O: 200-202; Aromatic carbons: 115-165; -CH2-S-: 30-35; -CH2-CHO: 45-50
IR (cm-1)C=O stretch: ~1725; C-F stretch: ~1220; C-S stretch: ~700
UV-Vis (nm)λmax: ~250 (π → π* transition of the aromatic ring)

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics simulations are a powerful computational tool used to understand the behavior of molecules over time. For a compound like this compound, such simulations could provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule in different environments.

Solvent Interactions: How the molecule interacts with various solvent molecules, which can influence its solubility, reactivity, and stability. This would involve analyzing radial distribution functions and interaction energies between the solute and solvent.

Dynamic Properties: Simulating the movement of the molecule, including its vibrational, rotational, and translational motions, which are crucial for understanding its behavior in a solution.

While direct research on this compound is lacking, computational studies on structurally related molecules, such as those containing a thioether linkage or a fluorophenyl group, are more common. These studies often employ various force fields (e.g., CHARMM, AMBER, OPLS) and solvent models (e.g., TIP3P, SPC/E) to simulate the system's behavior. The data generated from such simulations typically include trajectories of all atoms, from which various properties can be calculated.

Hypothetical Data Tables for Future Research:

Should molecular dynamics simulations be performed on this compound, the resulting data could be presented in tables similar to the examples below. These tables are provided for illustrative purposes to indicate the type of data that would be generated from such a study.

Table 1: Interaction Energies of this compound with Different Solvents (Hypothetical)

Solvent van der Waals Energy (kJ/mol) Electrostatic Energy (kJ/mol) Total Interaction Energy (kJ/mol)
Water -25.8 -45.2 -71.0
Methanol -30.1 -38.5 -68.6
Acetonitrile -32.5 -30.7 -63.2
Chloroform -38.4 -15.9 -54.3

This hypothetical data illustrates how the interaction energy, a measure of how strongly the molecule interacts with the solvent, might vary in different solvent environments.

Table 2: Diffusion Coefficients of this compound in Various Solvents at 298 K (Hypothetical)

Solvent Diffusion Coefficient (10⁻⁵ cm²/s)
Water 1.2
Methanol 1.8
Acetonitrile 2.1
Chloroform 2.5

This hypothetical table shows how the diffusion coefficient, which reflects the mobility of the molecule in a solvent, could be determined through MD simulations.

Further experimental and computational research is required to populate such tables with actual data for this compound, which would be invaluable for understanding its chemical and physical properties in various environments.

Applications of 3 4 Fluorophenyl Thio Propanal As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Fluorine-Containing Organic Molecules

The presence of the 4-fluorophenyl group makes 3-((4-Fluorophenyl)thio)propanal an excellent starting material for the synthesis of complex molecules where this moiety is a desired pharmacophore or functional element. Its utility is most pronounced in the construction of heterocyclic systems and as a key component in sophisticated reaction cascades.

The aldehyde functionality of this compound is a gateway to a multitude of fluorinated heterocyclic systems. Heterocycles are fundamental scaffolds in numerous biologically active compounds, and methods for their synthesis are of paramount importance.

The aldehyde can undergo condensation reactions with a variety of dinucleophiles to form five, six, or seven-membered rings. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. More complex heterocyclic systems, such as thiazines, can be envisioned through reactions with appropriate nitrogen and sulfur-containing reagents. youtube.com A notable example of analogous reactivity is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov By converting the aldehyde of this compound into an α-haloketone, it could be readily employed in this classic heterocyclic synthesis, leading to a 2,4-disubstituted thiazole bearing the (4-fluorophenyl)thioethyl side chain.

Furthermore, intramolecular cyclization strategies can be employed. For example, oxidation of the thioether to a sulfoxide, followed by a Pummerer rearrangement, could generate a reactive thionium (B1214772) ion intermediate. wikipedia.orgorganicreactions.org This intermediate could then be trapped by the enol or enolate form of the aldehyde, or a derivative thereof, to construct sulfur-containing heterocycles. The Paal-Knorr synthesis of thiophenes, which traditionally uses a 1,4-dicarbonyl compound, could be adapted. nih.gov The aldehyde of this compound represents one carbonyl, and a subsequent C-C bond-forming reaction could install the second carbonyl functionality at the 4-position, setting the stage for cyclization with a sulfuring agent to yield a highly substituted, fluorinated thiophene.

Table 1: Potential Fluorinated Heterocyclic Systems from this compound

Starting MaterialReagent(s)Potential Heterocyclic Product
This compoundHydrazineFluorine-substituted pyrazole
This compoundHydroxylamineFluorine-substituted isoxazole
α-halo-ketone derivativeThioamideFluorine-substituted thiazole
1,4-dicarbonyl derivativeLawesson's ReagentFluorine-substituted thiophene

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and saving resources. nih.govnih.gov The aldehyde group makes this compound an ideal component for such reactions.

In MCRs like the Ugi or Biginelli reactions, an aldehyde is a key electrophile that combines with two or three other components, respectively. frontiersin.orgrsc.org By using this compound, the (4-fluorophenyl)thio moiety can be incorporated into complex, drug-like scaffolds in a highly convergent manner. For example, a three-component reaction between this compound, an amine, and an isocyanide would generate a diverse library of α-acylamino amides, all containing the fluorinated thioether side chain.

Cascade reactions, where the product of an initial reaction undergoes further intramolecular transformations, are also readily accessible. mdpi.com An initial aldol (B89426) or Knoevenagel reaction at the aldehyde could be followed by a Michael addition involving the sulfur atom or the aromatic ring, leading to the rapid assembly of polycyclic structures. Radical-based cascade reactions are also a possibility; for instance, the generation of a radical at the α-position to the sulfur could trigger a cyclization onto a double bond previously installed via the aldehyde. nih.govrsc.org

Utilization in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The compound serves as an excellent substrate for developing and showcasing new synthetic methodologies due to its distinct reactive sites.

Classic carbon-carbon bond-forming reactions that are fundamental to organic synthesis can be readily applied to this compound. alevelchemistry.co.uk Its aldehyde group can participate as an electrophile in:

Aldol Reactions: Reacting with enolates of ketones or esters to form β-hydroxy carbonyl compounds. nih.gov

Wittig Reaction: Reacting with phosphonium (B103445) ylides to produce alkenes with the (4-fluorophenyl)thio group attached. organic-chemistry.orgmasterorganicchemistry.com

Grignard and Organolithium Additions: Reacting with organometallic reagents to generate secondary alcohols. khanacademy.org

These transformations all proceed by forming a new carbon-carbon bond at the aldehyde carbon, converting the propanal into a more complex structure while retaining the valuable thioether and fluorophenyl groups. fiveable.me

For carbon-heteroatom bond formation, the thioether linkage is the primary site of interest. nih.govnih.gov While the C-S bond is relatively stable, it can be activated for further transformations. A powerful method is the Pummerer rearrangement . wikipedia.orgorganicreactions.org This reaction involves the oxidation of the sulfide (B99878) to a sulfoxide, which upon treatment with an activating agent like acetic anhydride, rearranges to form an α-acyloxy thioether. This introduces a new heteroatom (oxygen) adjacent to the sulfur, creating a functional handle for further manipulation. Intermolecular versions of the Pummerer reaction have been developed to form new C-C bonds at the α-position to the sulfur. manchester.ac.ukrsc.org

Advanced Intermediates for Ligand Design in Catalysis

The design of ligands is crucial for the development of new transition metal catalysts. The structural features of this compound make it an attractive starting point for novel ligand synthesis. Ligands containing "soft" sulfur donors are known to coordinate well with late transition metals like palladium, platinum, and rhodium, which are workhorses in catalysis.

The aldehyde group can be synthetically elaborated into various other coordinating functionalities.

Reduction and Functionalization: Reduction of the aldehyde to a primary alcohol provides a site for introducing other donor atoms. For example, conversion of the alcohol to a tosylate or halide, followed by reaction with diphenylphosphine (B32561) (PPh₂), would yield a bidentate P,S-ligand. Such ligands are highly valuable in catalysis. researchgate.net

Condensation Reactions: Condensation of the aldehyde with amines or hydrazines can be used to generate imine or hydrazone-based ligands, where the nitrogen atom acts as an additional coordination site.

The (4-fluorophenyl) group is not merely a spectator. The fluorine atom exerts a significant electronic effect, which can be used to fine-tune the properties of a resulting catalyst. Furthermore, the thioether sulfur itself is a key coordinating atom in many ligand scaffolds. uu.nl The combination of a soft sulfur donor and an electronically-modified aromatic ring makes derivatives of this compound promising candidates for ligands in cross-coupling reactions, hydrogenations, and other important catalytic transformations.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool in the analysis of organic compounds. For a molecule like 3-((4-Fluorophenyl)thio)propanal, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and complementary roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, standard reversed-phase HPLC methodologies can be readily adapted.

A typical HPLC setup for the analysis of a related aldehyde, ALC-0315, involved the use of a Charged Aerosol Detector (CAD), which is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for compounds lacking a strong UV chromophore. nih.gov For this compound, which contains a fluorophenyl group, a UV detector would likely be highly effective.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterConditionRationale
Stationary Phase C18 (Octadecylsilyl)Provides good retention for moderately polar organic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the effective elution and separation of the analyte from impurities with varying polarities.
Detector UV-Vis Diode Array Detector (DAD)The fluorophenyl group should exhibit a distinct UV absorbance, allowing for selective detection and quantification.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temperature 25-40 °CTo ensure reproducible retention times.

The purity of an aldehyde, such as the one used in the synthesis of ALC-0315, has been successfully determined by HPLC with Charged Aerosol Detection (HPLC-CAD), achieving a purity measurement of 83%. nih.gov This demonstrates the capability of HPLC to provide accurate purity assessments for aldehyde compounds.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for assessing the presence of volatile impurities or byproducts in a sample of this compound. The technique, often coupled with a mass spectrometer (GC-MS), allows for both quantification and structural elucidation of the separated components.

In the synthesis of a structurally similar compound, 3-(3-trifluoromethylphenyl)propanal, GC and GC-MS were employed to determine the percentage of products in a reaction mixture. nih.gov This was achieved by using an internal standard, such as n-dodecane, to ensure accurate quantification.

Typical GC Parameters for Thioether-Aldehyde Analysis:

ParameterConditionRationale
Column Capillary column (e.g., DB-5ms, HP-5ms)A non-polar or medium-polarity stationary phase is generally suitable for a wide range of organic compounds.
Injector Temperature 250 °CTo ensure rapid and complete volatilization of the sample.
Oven Temperature Program Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C)Allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides a robust quantitative response for organic compounds, while MS provides structural information for identification.
Carrier Gas Helium or HydrogenInert carrier gases to transport the sample through the column.

The analysis of related sulfur-containing aldehydes, like methional, often employs GC-MS and GC-olfactometry to identify and characterize aroma-active compounds, showcasing the technique's sensitivity for trace analysis. nih.gov

Advanced Purification and Isolation Strategies (e.g., Bisulfite Adduct Formation for Aldehydes)

The purification of aldehydes from crude reaction mixtures can be challenging due to their reactivity. A classic and highly effective method for the selective isolation and purification of aldehydes is through the formation of a solid bisulfite adduct. This technique is based on the reversible reaction between an aldehyde and sodium bisulfite to form a crystalline, water-soluble adduct, which can be easily separated from non-aldehydic impurities.

The general reaction is as follows:

RCHO + NaHSO₃ ⇌ RCH(OH)SO₃Na

This strategy has been successfully applied to purify aldehydes that are structurally analogous to this compound. For instance, in the synthesis of 3-(3-trifluoromethylphenyl)propanal, the crude product was treated with sodium bisulfite in an ethanol/water mixture. nih.gov The resulting solid bisulfite adduct was filtered and washed to remove impurities. nih.gov The pure aldehyde was then regenerated from the adduct in high yield (95%) by treatment with a reagent like trimethylsilyl (B98337) chloride (TMS-Cl) or by using an aqueous solution of sodium bicarbonate. nih.govorgsyn.org

Similarly, this method was employed for the purification of a fatty aldehyde, where the crystalline nature of the bisulfite adduct allowed for purification by simple filtration, circumventing the need for column chromatography. nih.gov

Key Steps in Bisulfite Adduct Purification:

StepDescriptionExample from Literature
Adduct Formation The crude aldehyde is reacted with a saturated aqueous or alcoholic solution of sodium bisulfite.A crude mixture containing 3-(3-trifluoromethylphenyl)propanal was treated with sodium bisulfite in ethanol/water (2/1) to precipitate the adduct. nih.gov
Isolation The solid bisulfite adduct is isolated by filtration and washed with a solvent in which the impurities are soluble but the adduct is not.The adduct of 3-(3-trifluoromethylphenyl)propanal was washed with methyl tert-butyl ether. nih.gov
Regeneration The purified adduct is treated with a mild base (e.g., sodium bicarbonate) or acid to regenerate the pure aldehyde.The aldehyde 2-methyl-3-phenylpropanal (B1584215) was liberated from its bisulfite adduct using excess aqueous sodium bicarbonate. orgsyn.org

This purification strategy is particularly advantageous as it is highly selective for aldehydes and often results in a significant increase in purity.

Future Research Directions and Emerging Paradigms for 3 4 Fluorophenyl Thio Propanal

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For β-sulfanyl ketones, which share a structural resemblance to 3-((4-Fluorophenyl)thio)propanal, asymmetric sulfa-Michael additions have been successfully carried out using bifunctional cinchona/sulfonamide organocatalysts. nih.gov These reactions have yielded products with high enantiomeric excess (up to 96% ee) under mild conditions and with low catalyst loading. nih.gov This success suggests a promising avenue for the development of asymmetric syntheses of this compound, enabling access to enantiomerically pure forms of the compound and its derivatives. Future work will likely focus on adapting and optimizing these and other organocatalytic systems for the specific substrate, this compound.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of thioethers, the structural class to which this compound belongs, has been significantly advanced through the use of various catalytic systems. thieme-connect.comthieme-connect.de Transition-metal-catalyzed cross-coupling reactions are a general and effective strategy for forming aryl-substituted thioethers. thieme-connect.de While palladium has been a dominant metal in this area, there is a growing interest in developing more sustainable and economical methods using base metals like copper, nickel, and iron. acsgcipr.org

Recent research has focused on several key areas:

Non-precious metal catalysts: The use of abundant and less toxic metals is a major goal. thieme-connect.com Copper-catalyzed Ullmann-type couplings and nickel-catalyzed cross-couplings have shown promise for the synthesis of thioethers under milder conditions than traditional methods. thieme-connect.comresearchgate.net

Ligand development: The choice of ligand is crucial for the success of metal-catalyzed reactions, influencing both reactivity and selectivity. acsgcipr.org Research continues to explore novel phosphine (B1218219), carbene, and nitrogen-based ligands to improve catalytic efficiency. acsgcipr.org

Alternative reaction pathways: C-H activation, decarboxylative coupling, and "borrowing hydrogen" strategies are being investigated as greener alternatives to traditional cross-coupling reactions that often rely on halogenated starting materials. acsgcipr.org

Integration into Flow Chemistry Methodologies for Scalable Production

Flow chemistry offers significant advantages over traditional batch processes for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. The application of continuous flow technology is particularly beneficial for reactions involving highly reactive or unstable intermediates, such as thioaldehydes. researchgate.net Photochemical generation of thioaldehydes in a continuous flow process has been successfully used for in-situ reactions, leading to higher yields and productivities compared to batch methods. researchgate.netthieme-connect.de

The synthesis of this compound, which can be prepared from acrolein and a thiol, could be well-suited for a continuous flow process. google.com This approach would allow for precise control over reaction parameters, efficient mixing, and rapid heat exchange, potentially leading to a more scalable and cost-effective manufacturing process. researchgate.netthieme-connect.de A scalable synthesis of a related compound, methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, has been successfully developed using thiol-ene chemistry, demonstrating the potential for such approaches in industrial applications. researchgate.net

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry and in silico modeling are increasingly powerful tools in the design and development of new molecules with specific properties. nih.govnih.gov These methods can be used to predict a wide range of chemical and biological characteristics, including reactivity, solubility, and potential biological activity, before a compound is ever synthesized in the lab. nih.gov This approach can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

For this compound, computational design can be employed to:

Design novel derivatives: By systematically modifying the structure of the parent compound, it is possible to explore a vast chemical space and identify new derivatives with potentially enhanced properties. rsc.org

Predict chemical properties: In silico tools can predict key physicochemical properties such as pKa, absorption, and polar surface area, which are crucial for a variety of applications. nih.gov

Screen for biological activity: Molecular docking and other computational techniques can be used to predict the interaction of designed derivatives with biological targets, helping to identify promising candidates for further investigation. nih.gov

The integration of computational design with synthetic chemistry will be a key driver of future research, enabling the rational design of this compound derivatives with tailored properties for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 3-((4-Fluorophenyl)thio)propanal, and how can reaction conditions be optimized?

The synthesis of this compound involves nucleophilic substitution or thiol-ene reactions. A common approach includes reacting 4-fluorothiophenol with a propanal derivative (e.g., 3-chloropropanal) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography . Optimization may require adjusting stoichiometry, solvent polarity, or temperature to minimize side products like disulfides or over-oxidation.

Q. What analytical techniques are critical for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage (δ ~3.5–4.0 ppm for CH₂-S) and fluorophenyl aromatic signals.
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and S-C absorption (~600–700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. How does the thioether group influence the compound’s stability and reactivity?

The thioether group enhances nucleophilicity at the sulfur atom, making the compound prone to oxidation (e.g., forming sulfoxides or sulfones). Stability studies in DMSO or aqueous buffers (pH 7.4) under ambient light/oxygen should be conducted. Reactivity with electrophiles (e.g., alkyl halides) or oxidizing agents (e.g., H₂O₂) can be monitored via kinetic assays .

Advanced Research Questions

Q. What biological targets or pathways are implicated in the pharmacological activity of this compound derivatives?

Derivatives of this compound (e.g., amides or thiazole conjugates) show potential as enzyme inhibitors. For example, N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide may target kinases or proteases involved in inflammatory or oncogenic pathways. Target validation requires enzymatic assays (e.g., fluorescence-based inhibition studies) and molecular docking simulations .

Q. How do structural modifications (e.g., halogen substitution or chain elongation) affect bioactivity?

  • Halogenation : Introducing chlorine at the phenyl ring (e.g., 3-(3-chloro-4-fluorophenyl)propanal) increases electrophilicity, enhancing tyrosinase inhibition by 30–40% compared to non-chlorinated analogs.
  • Chain Elongation : Extending the propanal chain to a pentanal moiety alters lipophilicity (logP), impacting membrane permeability in cell-based assays .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Scalability issues include:

  • Side Reactions : Disproportionation of thiol intermediates. Mitigation: Use inert atmospheres (N₂/Ar) and slow reagent addition.
  • Purification : Low yields due to polar byproducts. Solution: Optimize solvent systems (e.g., hexane/ethyl acetate gradients) or switch to flash chromatography .

Methodological Considerations

Q. How can contradictory data on the compound’s solubility or stability be resolved?

Contradictory solubility reports (e.g., in DMSO vs. ethanol) may stem from impurities or hydration states. Replicate experiments under controlled conditions (e.g., Karl Fischer titration for water content) and validate via differential scanning calorimetry (DSC) .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

Use QSAR models in software like Schrödinger’s QikProp or SwissADME to predict:

  • Absorption : Caco-2 permeability (nm/sec).
  • Metabolism : CYP450 isoform interactions.
  • Toxicity : Ames test alerts for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.